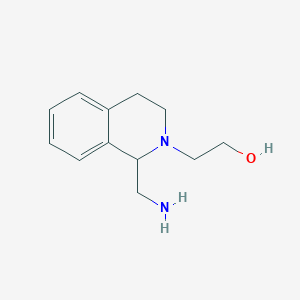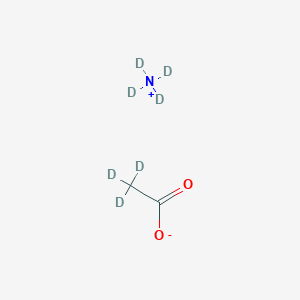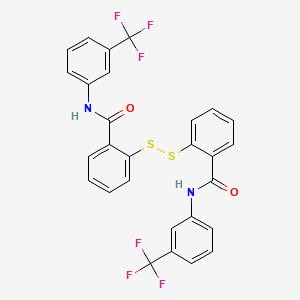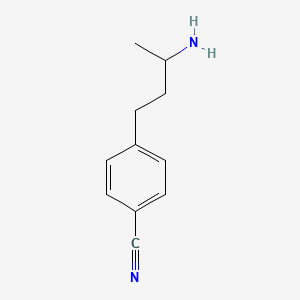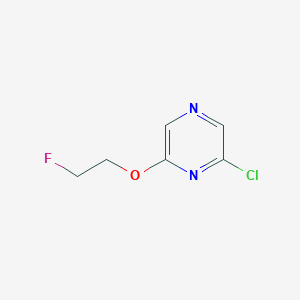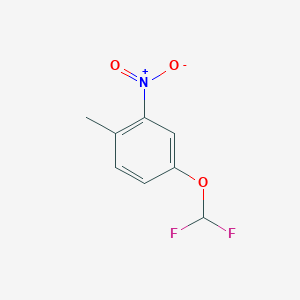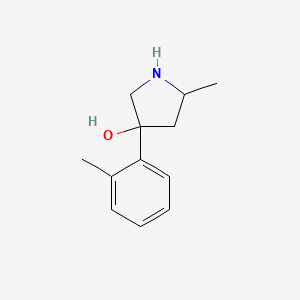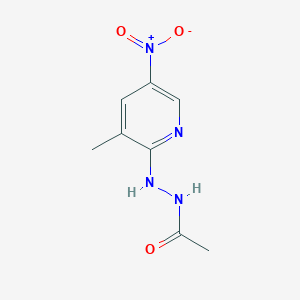
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde
描述
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde is a heterocyclic organic compound It is characterized by the presence of a benzodioxin ring system with a formyl group at the 6-position and a fluorine atom at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: 1,4-Benzodioxin-6-carboxylic acid, 8-fluoro-2,3-dihydro-.
Reduction: 1,4-Benzodioxin-6-methanol, 8-fluoro-2,3-dihydro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
相似化合物的比较
Similar Compounds
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-: Lacks the fluorine atom at the 8-position.
1,4-Benzodioxin-6-carboxylic acid, 8-fluoro-2,3-dihydro-: Contains a carboxylic acid group instead of a formyl group.
1,4-Benzodioxin-6-methanol, 8-fluoro-2,3-dihydro-: Contains a hydroxyl group instead of a formyl group.
Uniqueness
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde is unique due to the presence of both a formyl group and a fluorine atom, which can impart distinct chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
属性
分子式 |
C9H7FO3 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
5-fluoro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde |
InChI |
InChI=1S/C9H7FO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2 |
InChI 键 |
ZTQLIJKXJZMVIV-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=C(C=C2F)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
